4-(2-Fluorophenoxy)butan-1-amine hydrochloride
Description
Properties
IUPAC Name |
4-(2-fluorophenoxy)butan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FNO.ClH/c11-9-5-1-2-6-10(9)13-8-4-3-7-12;/h1-2,5-6H,3-4,7-8,12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCVFZHTXZCGWOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCCCN)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Key Intermediates
- 2-Fluorophenol : Provides the fluorophenoxy moiety.
- 4-Bromobutan-1-amine or protected derivatives : Serves as the alkyl chain precursor.
- Potassium phthalimide : Used in Gabriel synthesis for amine protection and subsequent deprotection.
- Solvents : Dry DMF, ethanol, methanol, or tetrahydrofuran/water mixtures depending on reaction step.
Typical Synthetic Route
Nucleophilic Substitution to Form 4-(2-Fluorophenoxy)butyl Derivative
- The phenol oxygen of 2-fluorophenol is deprotonated (e.g., with potassium carbonate) to form the phenoxide ion.
- This phenoxide ion undergoes nucleophilic substitution with a 4-halobutyl derivative (e.g., 4-bromobutan-1-amine or its protected form) to yield 4-(2-fluorophenoxy)butyl intermediate.
- Reaction conditions: Typically performed in polar aprotic solvents like DMF at elevated temperatures (e.g., 80–100 °C) for several hours to ensure complete substitution.
Introduction of the Amine Group
- If starting from a protected amine (e.g., phthalimide derivative), deprotection is carried out using hydrazine or acidic hydrolysis to liberate the primary amine.
- Alternatively, direct substitution with ammonia or amine sources can be used if the halobutyl intermediate is available.
Conversion to Hydrochloride Salt
- The free amine is reacted with hydrochloric acid, typically in an organic solvent or aqueous medium, to form the hydrochloride salt.
- This step improves compound stability and facilitates purification by crystallization.
Detailed Reaction Conditions and Yields
| Step | Reagents/Conditions | Solvent(s) | Temperature | Time | Notes |
|---|---|---|---|---|---|
| Phenol deprotonation | Potassium carbonate or similar base | DMF or acetone | 25–80 °C | 2–12 hours | Ensures formation of phenoxide ion |
| Nucleophilic substitution | 4-Bromobutan-1-amine (or protected derivative) | Dry DMF | 80–100 °C | 12–24 hours | Requires excess phenoxide for complete rxn |
| Amine deprotection | Hydrazine hydrate or acid hydrolysis | Ethanol, methanol, or water mixtures | 0–100 °C | 2–24 hours | Gabriel synthesis route or direct hydrolysis |
| Hydrochloride salt formation | HCl gas or aqueous HCl | Ethanol or ether | 0–25 °C | 1–3 hours | Crystallization step for purification |
Research Findings and Optimization Notes
- Solvent Choice : Polar aprotic solvents such as DMF enhance nucleophilic substitution efficiency by stabilizing the phenoxide ion and facilitating the displacement of the halide on the butyl chain.
- Temperature Control : Elevated temperatures (80–100 °C) favor substitution but must be optimized to minimize side reactions such as elimination or polymerization.
- Protection Strategies : Use of phthalimide protection for the amine group allows for cleaner substitution reactions and prevents undesired side reactions on the amine functionality.
- Purification : The hydrochloride salt formation aids in purification via crystallization, yielding a stable and isolable product.
- Reaction Time : Extended reaction times (up to 24 hours) ensure complete conversion, especially in nucleophilic substitution steps.
Comparative Table of Preparation Routes
Chemical Reactions Analysis
Types of Reactions
4-(2-Fluorophenoxy)butan-1-amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amine group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amines.
Scientific Research Applications
Chemistry
4-(2-Fluorophenoxy)butan-1-amine hydrochloride serves as a reagent in organic synthesis. It acts as a building block for more complex molecules and is utilized in various chemical reactions, including oxidation, reduction, and substitution reactions.
Chemical Reactions
| Reaction Type | Common Reagents | Major Products Formed |
|---|---|---|
| Oxidation | Potassium permanganate | Ketones or carboxylic acids |
| Reduction | Lithium aluminum hydride | Primary amines |
| Substitution | Alkyl halides with sodium hydroxide | Substituted amines |
Biology
In biological research, this compound is studied for its pharmacological effects on neurotransmitter systems. Its ability to inhibit the reuptake of dopamine and norepinephrine positions it as a candidate for investigating treatments for various neurological disorders.
Medicine
Research is ongoing to explore the therapeutic potential of this compound in treating conditions such as depression and anxiety disorders. Its structural similarities to known antidepressants suggest it may exhibit similar effects.
Case Study Insights
- In Vivo Studies : Studies have shown that modifications at the para position of similar compounds significantly alter bioavailability and therapeutic index in animal models.
- Cell Line Studies : In vitro assays indicated that related compounds could reduce cell viability in cancer models by up to 60%, suggesting potential anticancer properties.
Industry
In industrial applications, this compound is utilized in developing new materials and chemical processes. Its unique properties make it suitable for creating innovative products across various sectors.
The biological activity of this compound is attributed to its interaction with various biological targets, including receptors and enzymes. The fluorinated phenoxy group enhances lipophilicity, which may improve cell membrane permeability.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties:
| Compound | MIC (µg/mL) against S. aureus | MIC (µg/mL) against E. coli |
|---|---|---|
| 4-(2-Fluorophenoxy)butan-1-amine HCl | TBD | TBD |
| Related Compound A | 2 | 8 |
| Related Compound B | 4 | 16 |
Antifungal Activity
Compounds structurally related to this compound have demonstrated antifungal efficacy against drug-resistant strains, particularly Candida auris, with MIC values often below 20 µg/mL.
Mechanism of Action
The mechanism of action of 4-(2-Fluorophenoxy)butan-1-amine hydrochloride involves the inhibition of dopamine and norepinephrine reuptake. This leads to increased levels of these neurotransmitters in the synaptic cleft, enhancing their signaling effects. The compound targets specific transporters responsible for the reuptake of these neurotransmitters, thereby modulating their activity in the brain .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds are compared based on substituent variations, molecular properties, and inferred pharmacological relevance:
Table 1: Structural and Molecular Comparison
Key Observations
Chlorine vs. Fluorine: The 4-chloro analog (CID 7131410) has higher molecular weight and lipophilicity (ClogP ≈ 2.5 vs. F-substituted ClogP ≈ 1.8), which may influence membrane permeability and bioavailability .
For example, such positional changes in amine derivatives are known to modulate selectivity for neurotransmitter transporters .
Aromatic vs. Heterocyclic Moieties: Replacing the phenoxy group with a tetrazole ring (as in 4-(1H-tetrazol-5-yl)butan-1-amine) introduces a charged heterocycle, increasing solubility but reducing passive diffusion across biological membranes .
For instance, the 4-chloro analog may exhibit stronger receptor binding due to increased hydrophobicity . Difluoro-substituted analogs (e.g., 1-(2,5-difluorophenyl)butan-1-amine) could show enhanced metabolic stability due to reduced susceptibility to oxidative degradation .
Biological Activity
4-(2-Fluorophenoxy)butan-1-amine hydrochloride is a chemical compound that has garnered attention for its potential biological activities. This compound, with the CAS number 1864058-03-6, is characterized by the presence of a fluorinated phenoxy group and an amine functional group, which may contribute to its pharmacological properties. This article aims to provide a detailed overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : CHClFNO
- Molecular Weight : 219.66 g/mol
- Solubility : Highly soluble in water due to the hydrochloride salt form.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including receptors and enzymes. The fluorophenoxy moiety enhances lipophilicity, potentially improving cell membrane permeability. The amine group can participate in hydrogen bonding with biological macromolecules, influencing their activity.
Antimicrobial Activity
Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity : Compounds with phenoxy and amine groups have shown effectiveness against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for related compounds range from 2 to 64 µg/mL against strains like Staphylococcus aureus and Escherichia coli .
| Compound | MIC (µg/mL) against S. aureus | MIC (µg/mL) against E. coli |
|---|---|---|
| 4-(2-Fluorophenoxy)butan-1-amine HCl | TBD | TBD |
| Related Compound A | 2 | 8 |
| Related Compound B | 4 | 16 |
Antifungal Activity
The antifungal activity of similar compounds has been documented, particularly against drug-resistant strains. For example:
- Compounds structurally related to this compound have demonstrated antifungal efficacy against Candida auris, with MIC values often below 20 µg/mL .
Case Studies
- In Vivo Studies : A study exploring the pharmacokinetics of phenoxy derivatives showed that modifications at the para position (such as fluorination) significantly altered their bioavailability and therapeutic index in animal models.
- Cell Line Studies : In vitro assays using human cell lines indicated that compounds similar to this compound could reduce cell viability in cancer models by up to 60%, suggesting potential anticancer properties .
Research Findings
Recent studies have focused on the synthesis and evaluation of derivatives of this compound:
- Synthesis : Various synthetic routes have been explored to optimize yield and purity. The introduction of fluorine has been noted to enhance biological activity due to increased electron-withdrawing effects, which can stabilize reactive intermediates during metabolic processes .
- Comparative Studies : Research comparing the biological activity of halogenated versus non-halogenated phenoxy compounds revealed that halogenation significantly enhances antimicrobial potency, likely due to improved binding affinity to bacterial enzymes .
Q & A
Q. Basic
- HPLC/LC-MS : Use a C18 column (acetonitrile/water + 0.1% formic acid) to confirm purity (>98%) and detect byproducts.
- ¹H/¹³C NMR : Verify the fluorophenoxy moiety (δ 6.8–7.2 ppm for aromatic protons) and butylamine chain (δ 1.4–3.0 ppm).
- FT-IR : Confirm N-H stretching (~3200 cm⁻¹) and C-F bonds (~1200 cm⁻¹) .
How to resolve discrepancies in receptor binding assays for derivatives targeting monoamine transporters?
Q. Advanced
- Competitive binding assays : Use radiolabeled ligands (e.g., [³H]nisoxetine for NET) and compare IC₅₀ values across batches.
- Control experiments : Include known inhibitors (e.g., desipramine for NET) to validate assay conditions.
- Molecular docking : Model interactions with transmembrane domains to explain affinity variations due to fluorophenoxy positioning .
What purification strategies effectively remove halogenated byproducts?
Q. Basic
- Flash chromatography : Use silica gel with a gradient of ethyl acetate/hexane to separate halogenated impurities.
- Recrystallization : Optimize solvent pairs (e.g., ethanol/diethyl ether) to exploit solubility differences.
- Ion-exchange resins : Remove unreacted 2-fluorophenol using a basic resin (e.g., Amberlyst A21) .
How to design structure-activity relationship (SAR) studies focusing on fluorophenoxy chain length?
Q. Advanced
- Synthesize analogs : Vary the alkyl chain (propyl to pentyl) and compare binding affinities (e.g., Ki values for SERT/NET/DAT).
- Pharmacophore modeling : Map steric and electronic contributions of the fluorophenoxy group using software like Schrödinger.
- In vitro assays : Test cytotoxicity (MTT assay) and metabolic stability (microsomal incubation) to prioritize lead compounds .
What handling and storage protocols prevent hydrochloride degradation?
Q. Basic
- Storage : Keep in airtight containers under argon at −20°C, with desiccants (silica gel).
- Handling : Use gloveboxes for hygroscopic samples to avoid moisture-induced hydrolysis.
- Stability monitoring : Perform accelerated aging studies (40°C/75% RH) and track degradation via HPLC .
What in vivo models best assess blood-brain barrier (BBB) penetration for CNS-targeted derivatives?
Q. Advanced
- Rodent models : Administer compounds intravenously and measure brain/plasma ratios via LC-MS/MS.
- In situ perfusion : Quantify BBB permeability using the LogBB parameter (log[brain/blood concentration]).
- P-gp inhibition assays : Co-administer verapamil to evaluate P-glycoprotein efflux effects .
How to confirm enantiomeric purity if chirality is introduced during synthesis?
Q. Basic
- Chiral HPLC : Use a Chiralpak AD-H column (heptane/isopropanol) to resolve enantiomers.
- Polarimetry : Measure optical rotation and compare to literature values for enantiopure standards.
- Circular Dichroism (CD) : Confirm absolute configuration by matching spectral profiles .
How to interpret conflicting thermal stability data under varying humidity conditions?
Q. Advanced
- TGA-DSC : Perform thermogravimetric analysis under controlled humidity (0–90% RH) to differentiate between dehydration and decomposition.
- X-ray Powder Diffraction (XRPD) : Correlate crystallinity changes with stability profiles.
- Kinetic modeling : Apply the Arrhenius equation to predict shelf-life under real-world storage conditions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
